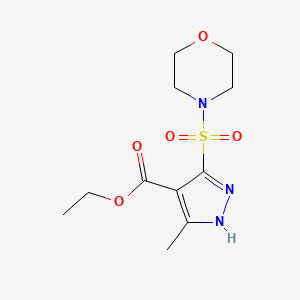

ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a morpholine sulfonyl group at the 5-position, a methyl substituent at the 3-position, and an ethyl ester at the 4-position. The morpholine sulfonyl group enhances hydrogen-bonding capacity due to its oxygen and nitrogen atoms, which may influence solubility, crystallinity, and biological interactions .

Synthetic routes for analogous pyrazole derivatives involve sequential functionalization. For example, intermediates like ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate (CAS 1299471-28-5, MW 252.68 g/mol) are synthesized first, followed by nucleophilic substitution with morpholine to introduce the sulfonamide moiety . This method aligns with protocols for trifluoromethyl- or aryl-substituted pyrazoles, as described in .

Properties

IUPAC Name |

ethyl 5-methyl-3-morpholin-4-ylsulfonyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5S/c1-3-19-11(15)9-8(2)12-13-10(9)20(16,17)14-4-6-18-7-5-14/h3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILDQQKEFHRRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Morpholine Substitution: The morpholine ring is then introduced through a nucleophilic substitution reaction.

Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

(a) Sulfonyl Group Variations

- Target Compound vs. Chlorosulfonyl Analog (CAS 1299471-28-5):

Replacing the chlorosulfonyl group with morpholin-4-ylsulfonyl increases molecular weight by ~64.67 g/mol and introduces hydrogen-bonding sites. The morpholine group improves aqueous solubility and reduces reactivity compared to the chlorosulfonyl intermediate, making it more suitable for biological applications .

(c) Crystallinity and Physical Properties

- Fluorophenyl-Substituted Analog (CAS 138907-68-3): The 4-fluorophenyl and amino groups in this compound enhance crystallinity (mp 153–154°C), whereas the target compound’s morpholine sulfonyl group may lower melting points due to conformational flexibility .

(d) Heterocyclic Modifications

- Oxadiazole Derivative (CAS 1333915-48-2): The oxadiazole ring introduces π-stacking capability and rigidity, contrasting with the sulfonamide’s hydrogen-bonding propensity. Such differences influence drug metabolism and target selectivity .

Biological Activity

Ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS Number: 1296891-25-2) is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that incorporates a morpholine ring and a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₁H₁₇N₃O₅S

- Molecular Weight : 303.34 g/mol

- Classification : Sulfonamide derivative

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The morpholine moiety may enhance the compound's solubility and bioavailability, while the pyrazole core can interact with specific binding sites on target proteins, potentially modulating their activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives reported that some compounds displayed excellent inhibitory activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic activities. This compound may exert these effects through inhibition of pro-inflammatory cytokines and mediators, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

- In Vitro Studies : In vitro evaluations have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

- Structure-Activity Relationship (SAR) : Studies on SAR have indicated that modifications to the pyrazole structure can enhance biological activity, providing insights into the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor pyrazole with morpholine-4-sulfonyl chloride. Key steps include:

- Catalyst Selection : Use of bases like KCO to deprotonate intermediates and facilitate sulfonylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing transition states .

- Temperature Control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

Yield improvements (70–85%) are achieved by optimizing stoichiometry and purification via column chromatography .

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the morpholinylsulfonyl group (δ ~3.6 ppm for morpholine protons; δ ~110–120 ppm for sulfonyl carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 333.08) .

- X-ray Crystallography : Resolves spatial arrangement, confirming substituent positions on the pyrazole core .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the morpholin-4-ylsulfonyl group in this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density functional theory (DFT) models predict electron-withdrawing effects of the sulfonyl group, which polarizes the pyrazole ring and directs electrophilic substitution .

- Reaction Path Searches : Transition state analysis identifies energy barriers for sulfonylation, aiding in solvent/catalyst selection .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes), revealing binding affinities influenced by the sulfonyl-morpholine moiety .

Q. How does the morpholin-4-ylsulfonyl substituent impact biological activity compared to other sulfonyl groups?

- Methodological Answer :

- Comparative SAR Studies :

| Sulfonyl Group | Target (e.g., Kinase X) IC (nM) | Solubility (mg/mL) |

|---|---|---|

| Morpholin-4-yl | 12.3 ± 1.2 | 0.45 |

| Phenyl | 45.6 ± 3.1 | 0.12 |

| Methyl | >1000 | 0.89 |

| Data from analogues in . |

- Mechanistic Insight : The morpholinyl group enhances solubility via hydrogen bonding while maintaining target affinity through hydrophobic interactions .

Q. How can contradictory data on this compound’s antimicrobial efficacy be resolved?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., broth microdilution vs. disk diffusion) to minimize variability .

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, inoculum size) affecting MIC values .

- Meta-Analysis : Pool data from multiple studies, applying regression models to identify confounding factors (e.g., solvent choice in stock solutions) .

Methodological Considerations

Q. What strategies optimize the compound’s stability in biological assays?

- Answer :

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent ester hydrolysis of the ethyl carboxylate group .

- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the sulfonyl group .

- Temperature Control : Lyophilize stock solutions for long-term storage at −80°C .

Q. Which analytical techniques are critical for detecting byproducts during scale-up?

- Answer :

- HPLC-MS : Monitors reaction progress and identifies impurities (e.g., des-methyl derivatives) with >95% accuracy .

- TLC with UV Visualization : Rapidly screens for unreacted starting materials using silica gel plates and ethyl acetate/hexane eluents .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.